2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a sophisticated organic compound of significant interest in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves a multi-step organic process. Starting with the preparation of key intermediates, such as 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol, followed by coupling these intermediates with phenylacetyl chloride under controlled conditions.
Industrial Production Methods: : Industrially, this compound may be produced in batch processes using optimized reaction conditions to ensure high yield and purity. Advanced technologies, such as continuous flow chemistry, might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The imidazole ring and the sulfur atom in the compound may undergo oxidation under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: : The fluorophenyl or methoxyphenyl groups might be reduced using suitable reducing agents like hydrogen gas over a palladium catalyst.
Substitution: : The phenylacetamide moiety can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives. Common Reagents and Conditions Used in These Reactions : Common reagents include oxidizing agents like peracids for oxidation, hydrogen and catalysts for reduction, and nucleophilic reagents for substitution reactions. Major Products Formed from These Reactions : Major products include sulfoxides, sulfones, reduced phenyl derivatives, and substituted acetamide derivatives.
Scientific Research Applications
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide finds extensive use in various scientific domains:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Employed in biological assays to study enzyme interactions and protein binding.
Medicine: : Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups facilitate binding to enzymes or receptors, modulating their activity. The imidazole ring may participate in hydrogen bonding or π-π interactions, further stabilizing the compound's binding.
Comparison with Similar Compounds
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide shares similarities with other imidazole-based compounds. its unique fluorophenyl and methoxyphenyl substitutions, along with the thioacetamide linkage, distinguish it from analogues like 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide and 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide.
By blending intricate chemical synthesis techniques, diverse reaction pathways, and comprehensive research applications, this compound emerges as a compound of immense scientific value, contributing to advancements across multiple fields.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-30-21-13-7-17(8-14-21)22-15-26-24(28(22)20-11-9-18(25)10-12-20)31-16-23(29)27-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBGXBHVRQWSNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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